N/A
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” can be achieved through various organic synthesis methods. One common route involves the reaction of precursor molecules under specific conditions to form the desired compound. For example, a typical synthetic route might involve the use of a catalyst, such as palladium, to facilitate the coupling of two organic molecules. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production methods may also incorporate green chemistry principles to minimize environmental impact and reduce waste.
Chemical Reactions Analysis
Types of Reactions
“N/A” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as platinum or palladium, to produce reduced forms of “this compound”.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of “this compound” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a platinum catalyst at elevated temperatures.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
“N/A” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. For instance, it may bind to a particular enzyme or receptor, modulating its activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the compound’s structure and functional groups.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15(19-17-18-12-6-2-3-7-13(12)25-17)9-10-20-16(22)11-5-1-4-8-14(11)26(20,23)24/h1,4-5,8H,2-3,6-7,9-10H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINWCKUGYXIQEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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